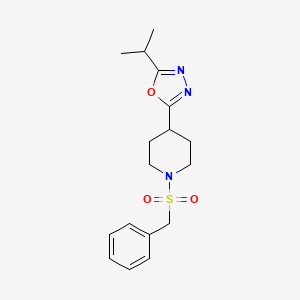

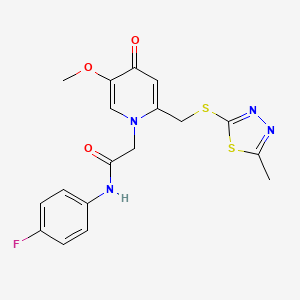

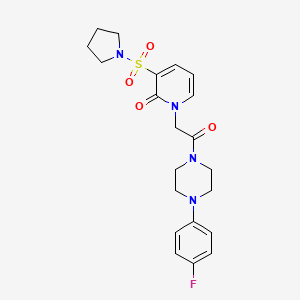

2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite diverse, depending on the substituents attached to the piperidine ring . The specific structure of “2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole” would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “this compound” can undergo would depend on its specific structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Piperidine itself is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications

Synthesis and Biological Activity

Antibacterial Study : Compounds bearing the 1,3,4-oxadiazole moiety, similar to the queried chemical structure, have been synthesized and evaluated for their antibacterial properties. These studies have highlighted the compounds' moderate to significant activity against both Gram-negative and Gram-positive bacteria, emphasizing their potential as antimicrobial agents (Khalid et al., 2016).

Biological Evaluation for Enzyme Inhibition : Another research focus has been the evaluation of such compounds for their ability to inhibit specific enzymes, such as butyrylcholinesterase (BChE), indicating their potential in treating diseases like Alzheimer’s. This includes studies on the ligand-binding affinity and orientation in active sites, which are crucial for understanding their mechanism of action (Khalid et al., 2016).

Antitubercular Agents : Some derivatives have shown promising results as antitubercular molecules, outperforming first-line drugs in certain cases. This suggests a potential application in combating Mycobacterium tuberculosis infections (Kumar et al., 2013).

Anticancer Applications : The synthesis and evaluation of these compounds as anticancer agents have also been a significant area of research. Specific derivatives have been identified with strong anticancer activities, offering insights into the development of new therapeutic options (Rehman et al., 2018).

Metabolite Identification for Novel Agents : Studies have also focused on identifying metabolites of novel agents with similar structures, understanding their metabolic processes, and assessing their potential as anticancer agents. This includes analysis of oxidative metabolism involving cytochrome P450 enzymes, crucial for drug development and safety evaluation (Wang et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(1-benzylsulfonylpiperidin-4-yl)-5-propan-2-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-13(2)16-18-19-17(23-16)15-8-10-20(11-9-15)24(21,22)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSABMOEVOPGRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2751679.png)

![N-(furan-2-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2751680.png)

![N-(cyanomethyl)-5-methyl-1-[2-(propan-2-yl)phenyl]-N-propyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2751683.png)

![3-fluoro-4-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2751702.png)